molecular formula C17H21NO2 B5158068 N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline

N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline

Cat. No.: B5158068
M. Wt: 271.35 g/mol
InChI Key: VTGSHIXHCNIWRN-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline is an organic compound with the molecular formula C17H21NO2 and a molecular weight of 271.35414 g/mol . This compound is characterized by the presence of an aniline group substituted with a 4-ethylphenylmethyl group and two methoxy groups at the 3 and 4 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyaniline with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-3,4-dimethoxyaniline
  • N-[(4-ethylphenyl)methyl]-3,4-dimethoxybenzamide
  • N-[(4-ethylphenyl)methyl]-3,4-dimethoxyphenethylamine

Uniqueness

N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-4-13-5-7-14(8-6-13)12-18-15-9-10-16(19-2)17(11-15)20-3/h5-11,18H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGSHIXHCNIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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